5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethyl group is introduced through various methods, including the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of biaryl or other coupled products depending on the reactants used.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid primarily involves its role as a protecting group and a trifluoromethylating agent. The Boc group protects amines during synthetic transformations and can be selectively removed under acidic conditions . The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, to the molecules it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbenzoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is unique due to the presence of both a Boc protecting group and a trifluoromethyl group
Properties
CAS No. |
1258641-45-0 |
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Molecular Formula |
C11H18F3NO4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
6,6,6-trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(11(12,13)14)5-4-6-8(16)17/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
UZXKBFDRJWENDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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